molecular formula C14H15N3O3 B7728777 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 5854-99-9

7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B7728777
CAS No.: 5854-99-9
M. Wt: 273.29 g/mol
InChI Key: FEWCVLOMZJNYMB-UHFFFAOYSA-N
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Description

7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system, and includes functional groups such as a morpholine ring, a methyl group, and an aldehyde group. The presence of these functional groups contributes to its reactivity and potential utility in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrido[1,2-a]pyrimidine core is replaced by morpholine.

    Functionalization with Methyl and Aldehyde Groups: The methyl group can be introduced through alkylation reactions, while the aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

    Reduction: 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol

    Substitution: Various N-alkyl or N-acyl derivatives

Scientific Research Applications

7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one
  • 8-methyl-2-morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one
  • 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)-N-(3,5-dimethylisoxazol-4-yl)piperidine-4-carboxamide

Uniqueness

7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific combination of functional groups and the pyrido[1,2-a]pyrimidine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10-2-3-12-15-13(16-4-6-20-7-5-16)11(9-18)14(19)17(12)8-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWCVLOMZJNYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)N3CCOCC3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974100
Record name 7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5854-99-9
Record name 7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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